Urinary Excretion Profile: Deferasirox Acyl-beta-D-glucuronide (M3) vs. 2-O-Glucuronide (M6) in Humans
A direct comparative analysis of deferasirox metabolites in β-thalassemic patients reveals a stark quantitative difference in renal elimination. The acyl glucuronide M3 is excreted in urine at a mere 0.2 ± 0.1% of the administered dose, whereas the 2-O-glucuronide M6 accounts for 6.3 ± 2.9% of the dose in urine [1]. This 31.5-fold higher urinary excretion of M6 confirms that M3 is not the primary renal elimination product, underscoring the critical need for an authentic M3 standard for accurate quantification in bioanalytical assays.
| Evidence Dimension | Percentage of administered dose excreted in urine |
|---|---|
| Target Compound Data | 0.2 ± 0.1% |
| Comparator Or Baseline | Deferasirox 2-O-glucuronide (M6): 6.3 ± 2.9% |
| Quantified Difference | M6 excretion is 31.5-fold higher than M3 |
| Conditions | Human β-thalassemic patients at pharmacokinetic steady state, 1000 mg oral dose |
Why This Matters
This differential excretion mandates the use of an authentic M3 reference standard to avoid misidentification and ensure precise quantification of this low-abundance metabolite in urine matrices.
- [1] Waldmeier F, et al. (2010). Table: Excretion of radioactivity in urine and feces. Drug Metab Dispos. View Source
